molecular formula C6H8O3 B2679876 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one CAS No. 1575-49-1

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Cat. No. B2679876
CAS RN: 1575-49-1
M. Wt: 128.127
InChI Key: CABIZTHYZVUARV-UHFFFAOYSA-N
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Description

4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a chemical compound with the CAS Number: 1575-49-1 . It has a molecular weight of 128.13 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-ethyl-5-hydroxyfuran-2 (5H)-one . The InChI code for this compound is 1S/C6H8O3/c1-2-4-3-5 (7)9-6 (4)8/h3,6,8H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 79-80 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Conversion and Biomass Derivatives

  • Catalytic Conversion : HMF derivatives like 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be transformed into various chemicals and fuels due to their functional groups. Tailoring these groups can lead to different valuable derivatives (Kong et al., 2018).
  • Biomass-Derived Compounds : These derivatives are significant in biomass conversion, allowing for the production of different substances through reduction with hydrogen (Nakagawa, Tamura, & Tomishige, 2013).

Polymer Synthesis

  • Enzymatic Polymerization : The enzymatic polymerization of these derivatives with various diacid ethyl esters can produce novel biobased polyesters, indicating their utility in sustainable materials production (Jiang et al., 2014).

Catalysis and Chemical Production

  • Catalytic Efficiency : The efficiency of catalysts in transforming HMF and its derivatives is crucial for producing a wide variety of chemicals and biofuels (Chen et al., 2018).
  • Aerobic Oxidation : Aerobic oxidation of HMF derivatives can lead to high yields of other valuable compounds, highlighting the importance of catalysts and reaction conditions (Casanova, Iborra, & Corma, 2009).

Biofuel Production

  • Biofuel Production : The acid-catalyzed reaction of HMF derivatives with ethanol is a promising route for biofuel or fuel additive production (Antunes et al., 2014).

Synthesis of Chemicals

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethyl-2-hydroxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABIZTHYZVUARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1575-49-1
Record name 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one
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